molecular formula C19H22N2O2S B608747 LY-451646 CAS No. 507483-43-4

LY-451646

Cat. No.: B608747
CAS No.: 507483-43-4
M. Wt: 342.457
InChI Key: HOQAVGZLYRYHSO-HNNXBMFYSA-N
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Description

LY-451646 is a compound known for its role as an AMPA receptor potentiator. It has been studied for its potential antidepressant effects, particularly in relation to its ability to modulate the glutamatergic system. This compound has shown promise in preclinical studies for its rapid and sustained antidepressant-like effects .

Scientific Research Applications

LY-451646 has been extensively studied for its potential applications in scientific research. In the field of chemistry, it is used as a tool to study the modulation of AMPA receptors. In biology and medicine, this compound has shown potential as an antidepressant, with studies indicating its ability to produce rapid and sustained antidepressant-like effects in animal models. Additionally, it has been investigated for its role in enhancing synaptic plasticity and neurogenesis, making it a compound of interest for neuropsychiatric research .

Preparation Methods

The synthesis of LY-451646 involves several steps, starting with the preparation of the core structure The chemical formula for this compound is C19H22N2O2S, and its exact mass is 34214The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .

Chemical Reactions Analysis

LY-451646 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of LY-451646 involves its potentiation of AMPA receptors, which are a type of ionotropic glutamate receptor. By enhancing the activity of these receptors, this compound increases synaptic transmission and neuronal excitability. This potentiation leads to the activation of downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) signaling pathway and the mammalian target of rapamycin (mTOR) pathway. These pathways are crucial for synaptic plasticity, neurogenesis, and the overall antidepressant effects observed with this compound .

Comparison with Similar Compounds

LY-451646 is often compared with other AMPA receptor potentiators, such as LY-404187. While both compounds share similar mechanisms of action, this compound has been shown to have a more pronounced antidepressant effect in preclinical studies. Other similar compounds include ketamine, which also modulates the glutamatergic system but through a different mechanism involving NMDA receptor antagonism. The uniqueness of this compound lies in its ability to produce rapid and sustained antidepressant effects without the side effects commonly associated with ketamine .

Properties

CAS No.

507483-43-4

Molecular Formula

C19H22N2O2S

Molecular Weight

342.457

IUPAC Name

N-[(2R)-2-[4-(4-cyanophenyl)phenyl]propyl]propane-2-sulfonamide

InChI

InChI=1S/C19H22N2O2S/c1-14(2)24(22,23)21-13-15(3)17-8-10-19(11-9-17)18-6-4-16(12-20)5-7-18/h4-11,14-15,21H,13H2,1-3H3/t15-/m0/s1

InChI Key

HOQAVGZLYRYHSO-HNNXBMFYSA-N

SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY-451646;  LY 451646;  LY451646;  (R)-LY-404187;  (R)-LY404187;  (R)-LY 404187; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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